molecular formula C12H16N4O2 B2477796 2-(Pyrrolidine-1-carbonyl)-5,6,7,8-tetrahydro-1,5,8a-triaza-azulen-4-one CAS No. 877402-67-0

2-(Pyrrolidine-1-carbonyl)-5,6,7,8-tetrahydro-1,5,8a-triaza-azulen-4-one

Cat. No.: B2477796
CAS No.: 877402-67-0
M. Wt: 248.286
InChI Key: AWPQMQFVBNOPEF-UHFFFAOYSA-N
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Description

2-(Pyrrolidine-1-carbonyl)-5,6,7,8-tetrahydro-1,5,8a-triaza-azulen-4-one is a complex organic compound featuring a pyrrolidine ring fused with a triaza-azulenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidine-1-carbonyl)-5,6,7,8-tetrahydro-1,5,8a-triaza-azulen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the carbonyl group. The triaza-azulenone structure is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidine-1-carbonyl)-5,6,7,8-tetrahydro-1,5,8a-triaza-azulen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Pyrrolidine-1-carbonyl)-5,6,7,8-tetrahydro-1,5,8a-triaza-azulen-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidine-1-carbonyl)-5,6,7,8-tetrahydro-1,5,8a-triaza-azulen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidine-1-carbonyl)-5,6,7,8-tetrahydro-1,5,8a-triaza-azulen-4-one is unique due to its fused ring system and the presence of multiple nitrogen atoms, which confer specific chemical and biological properties not found in simpler pyrrolidine derivatives .

Properties

IUPAC Name

2-(pyrrolidine-1-carbonyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c17-11-10-8-9(12(18)15-5-1-2-6-15)14-16(10)7-3-4-13-11/h8H,1-7H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPQMQFVBNOPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN3CCCNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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